![molecular formula C20H24ClN3O3S B4130044 N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4130044.png)
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
Overview
Description
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, also known as CDDPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields including medicine and agriculture.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. In addition, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to exert its biological activities through the inhibition of key enzymes and proteins involved in cellular processes. For example, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication and transcription, as well as the activity of topoisomerase II, an enzyme involved in DNA repair and recombination.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to have both biochemical and physiological effects. Biochemically, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to induce oxidative stress and disrupt cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis. Physiologically, N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to cause changes in gene expression and protein synthesis, leading to alterations in cellular function and morphology.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is its broad spectrum of biological activity, making it a potential candidate for the development of new antimicrobial and anticancer agents. However, one limitation of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide. One area of interest is the development of new derivatives of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, including its interactions with specific enzymes and proteins. Finally, further studies are needed to determine the safety and efficacy of N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide in vivo, including its potential as a therapeutic agent for the treatment of bacterial infections and cancer.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-26-17-10-7-15(11-18(17)27-4-2)12-19(25)23-24-20(28)22-13-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,23,25)(H2,22,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIAAEQVYDAUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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